N-(4-methylphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring, a propoxy group, and a methylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylamine with 4-propoxybenzoyl chloride to form an intermediate, which is then reacted with thiophene-2-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
- N-(4-METHYLPHENYL)-4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
- N-(4-METHYLPHENYL)-4-BUTOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
Uniqueness
N-(4-METHYLPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23NO2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H23NO2S/c1-3-14-25-20-12-8-18(9-13-20)22(24)23(16-21-5-4-15-26-21)19-10-6-17(2)7-11-19/h4-13,15H,3,14,16H2,1-2H3 |
InChI Key |
LHWNVQRUHPJHIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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